molecular formula C12H14BrNO4 B13296500 3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid

3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid

Cat. No.: B13296500
M. Wt: 316.15 g/mol
InChI Key: SXQXGSOILPVTSY-UHFFFAOYSA-N
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Description

3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid ( 1152545-30-6) is a chemical compound with the molecular formula C12H14BrNO4 and a molecular weight of 316.15 g/mol . This benzodioxin-containing small molecule is offered for research and development purposes. As a building block in organic synthesis, it may be of particular interest in medicinal chemistry for the exploration of new therapeutic agents, given the relevance of the benzodioxin scaffold in drug discovery . The compound is available for purchase from various suppliers in different quantities . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

3-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]propanoic acid

InChI

InChI=1S/C12H14BrNO4/c13-9-5-8(7-14-2-1-11(15)16)6-10-12(9)18-4-3-17-10/h5-6,14H,1-4,7H2,(H,15,16)

InChI Key

SXQXGSOILPVTSY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)CNCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine Precursors

  • Starting from commercially available or synthesized 2,3-dihydro-1,4-benzodioxin derivatives, the 6-amino substitution is introduced via nucleophilic aromatic substitution or reduction of nitro precursors.
  • For example, N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide was synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous alkaline medium (pH 9-10) at room temperature, yielding the sulfonamide intermediate in 80% yield.

Introduction of the Aminoalkyl Side Chain

  • The aminoalkyl side chain can be introduced by reacting the benzodioxin amine with bromoalkyl derivatives.
  • For instance, 2-bromo-N-(un/substituted-phenyl)acetamides were prepared by reacting anilines with bromoacetyl bromide under basic conditions (10% aqueous sodium carbonate), followed by coupling with the benzodioxin sulfonamide in polar aprotic solvents like N,N-dimethylformamide (DMF) using lithium hydride as base.
  • This method allows for the formation of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides.

Direct Alkylation to Form the Target Propanoic Acid Derivative

  • The target compound 3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid can be synthesized by alkylation of the benzodioxin amine with a suitable halo-substituted propanoic acid derivative (e.g., 3-bromopropanoic acid or its esters).
  • Typical conditions involve:
    • Using the benzodioxin amine as a nucleophile.
    • Reacting with 3-bromopropanoic acid or its esters under basic conditions (e.g., sodium carbonate or lithium hydride) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
    • The reaction is monitored by thin-layer chromatography (TLC) until completion.
    • Workup includes acidification to precipitate the product, filtration, and purification by recrystallization or chromatography.

Detailed Reaction Conditions and Data

Step Reagents & Conditions Description Yield Notes
1 2,3-Dihydro-1,4-benzodioxin-6-amine + 4-methylbenzenesulfonyl chloride, 10% Na2CO3, pH 9-10, RT, 3-4 h Formation of sulfonamide intermediate ~80% pH controlled to maintain amine reactivity; product isolated by acidification to pH 2-3
2 Anilines + bromoacetyl bromide, 10% Na2CO3, vigorous shaking, RT, monitored by TLC Preparation of 2-bromo-N-(un/substituted-phenyl)acetamides Variable Precipitates filtered, washed, dried
3 Sulfonamide intermediate + 2-bromoacetamides, DMF, LiH, RT, 3-4 h Coupling to form benzodioxin acetamides High Reaction monitored by TLC; product precipitated on ice, filtered, dried
4 Benzodioxin-amine + 3-bromopropanoic acid or ester, base (Na2CO3 or LiH), DMF or DMSO, RT to reflux Alkylation to target propanoic acid derivative Moderate to high Purification by recrystallization or chromatography

Characterization and Analytical Data

  • Infrared (IR) Spectroscopy : Characteristic peaks include N-H stretching (~3248 cm⁻¹), aromatic C-H stretching (~3045 cm⁻¹), C=C aromatic ring stretching (~1633 cm⁻¹), and carboxylic acid O-H stretching (~2500-3300 cm⁻¹ broad).
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • ^1H NMR shows signals for aromatic protons, methylene groups adjacent to nitrogen, and the propanoic acid side chain.
    • Amino protons appear as singlets or broad peaks depending on solvent and concentration.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with molecular weight of the target compound.
  • Melting Point : Typically in the range of 120-130 °C for intermediates; final compound melting point depends on purity and substituents.

Summary of Preparation Methodology

The preparation of 3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid involves:

  • Synthesizing or obtaining the 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine intermediate.
  • Alkylating this amine with a suitable halo-substituted propanoic acid derivative under basic conditions in polar aprotic solvents.
  • Purification by acid-base extraction, precipitation, and recrystallization.
  • Characterization by IR, NMR, and MS to confirm structure.

Additional Notes and Considerations

  • The bromine substituent on the benzodioxin ring may require careful handling to avoid debromination or side reactions.
  • Reaction pH and solvent choice critically influence the yield and purity.
  • Lithium hydride is an effective base for deprotonating amines and facilitating nucleophilic substitution in DMF.
  • Alternative methods such as reductive amination or peptide coupling strategies may be explored for attaching the propanoic acid moiety.

This synthesis approach is based on extensive literature regarding benzodioxin derivatives and their functionalization with amino acid side chains. Although direct preparation protocols for the exact compound 3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid are limited, the described methods provide a robust framework adaptable for its synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their differentiating features:

Compound Name / ID Substituents/Modifications Biological Relevance Reference
Target compound 8-Bromo, 6-(aminomethyl)-propanoic acid Underexplored; inferred potential in immunomodulation or enzyme inhibition
D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene) Benzodioxin linked to imidazole-pyridine hybrid Inhibits Th2/Treg differentiation; reduces bacterial growth in tuberculosis models
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Benzodioxin + methylphenyl-methanol High-potency PD-1/PD-L1 inhibitor scaffold; validated via machine learning models
N-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)alanine Benzodioxin linked to alanine via carbonyl group Unspecified biological activity; structural similarity to peptide-based inhibitors
3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]propanoic acid Benzodioxin sulfonyl group + propanoic acid Irritant class; potential use in chemical synthesis or chelation
(2E)-3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid 8-Bromo, conjugated propenoic acid Structural isomer; α,β-unsaturated acid may enhance electrophilic reactivity

Key Structural and Functional Differences

Substituent Effects
  • Bromine vs. Other Halogens: The 8-bromo substituent in the target compound increases molecular weight (285.09 g/mol ) and may enhance lipophilicity compared to non-halogenated analogs like D4475. Bromine’s electron-withdrawing nature could also influence aromatic ring reactivity and binding affinity .
  • Amino Linker vs. Carbonyl/Sulfonyl Groups: The aminomethyl-propanoic acid linker provides flexibility and hydrogen-bonding capacity, contrasting with the rigid carbonyl in N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)alanine or the sulfonyl group in 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]propanoic acid .

Biological Activity

3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure suggests it may exhibit various biological effects, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

  • IUPAC Name : 3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid
  • Molecular Formula : C11H12BrO4
  • Molecular Weight : 285.09 g/mol
  • CAS Number : 1094225-83-8

Biological Activity Overview

The biological activity of 3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid has been explored in various studies. The compound's structural features suggest potential interactions with biological targets that could lead to therapeutic effects.

Anticancer Activity

Research indicates that derivatives of benzodioxin compounds can exhibit anticancer properties. For instance, a study demonstrated moderate anticancer activity ranging from 1% to 23% inhibition of growth in various human tumor cell lines at a concentration of 10 μM . This suggests that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been documented. A study involving non-steroidal anti-inflammatory drugs (NSAIDs) showed that certain derivatives exhibited significant anti-inflammatory effects in animal models . While specific data on this compound's anti-inflammatory activity is limited, its structural similarity to known anti-inflammatory agents suggests potential efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid:

StudyFindings
Structure-Based Drug Design Identified moderate anticancer activity across multiple tumor cell lines .
Synthesis and Evaluation Compounds based on similar scaffolds exhibited notable anti-inflammatory effects in rat models .
Molecular Docking Studies Suggested potential interactions with cyclooxygenases and matrix metalloproteinases, indicating dual-target mechanisms for cancer therapy .

The proposed mechanisms through which 3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid may exert its biological effects include:

  • Inhibition of Tumor Growth : Likely through apoptosis induction or interference with cell signaling pathways.
  • Anti-inflammatory Pathways : Potentially by inhibiting cyclooxygenase enzymes or modulating inflammatory cytokines.

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